molecular formula C9H12ClNO B175530 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride CAS No. 102879-34-5

1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride

Cat. No.: B175530
CAS No.: 102879-34-5
M. Wt: 185.65 g/mol
InChI Key: SKWAFWMMBSUSIB-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-5-ol hydrochloride (CAS 102879-34-5) is a versatile 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative of significant interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C₉H₁₂ClNO and a molecular weight of 185.65 g/mol , it serves as a key synthetic intermediate for constructing a wide range of bioactive molecules. The THIQ scaffold is a privileged structure in drug discovery, found in numerous compounds with diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties . This compound is particularly valuable in neuroscientific research for developing potential therapeutics for central nervous system disorders . Studies on related THIQ analogs have highlighted mechanisms such as free-radical scavenging and the inhibition of glutamate-induced excitotoxicity, which are relevant to neuroprotection . It is commonly used as a building block in the synthesis of more complex compounds targeting neurodegenerative diseases, depression, and psychosis . The product has a melting point of 258-260 °C and should be stored at room temperature under an inert atmosphere . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h1-3,10-11H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWAFWMMBSUSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553062
Record name 1,2,3,4-Tetrahydroisoquinolin-5-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102879-34-5
Record name 5-Isoquinolinol, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102879-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroisoquinolin-5-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination and Cyclization Strategies

ParameterValue
CatalystTriethylsilane/TFA
Temperature0°C → Room temperature
Reaction Time2.5–3.5 hours
Yield30–34%

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for constructing tetrahydroisoquinoline scaffolds. As reported in a 2023 review, this method involves cyclodehydration of β-arylethylamides using acidic catalysts such as phosphorus oxychloride (POCl₃) or polyphosphoric acid . For hydroxylated derivatives like 1,2,3,4-tetrahydroisoquinolin-5-OL, protection of the phenolic -OH group is critical to prevent side reactions.

A representative synthesis begins with N-acylation of 2-(3,4-dimethoxyphenyl)ethylamine with chloroacetyl chloride, followed by cyclization in POCl₃ at 80°C. Subsequent hydrolysis removes the acetyl protecting group, and catalytic hydrogenation reduces the dihydroisoquinoline intermediate to the tetrahydro form. Finally, treatment with hydrochloric acid yields the hydrochloride salt .

Advantages and Limitations

  • Advantages : High functional group tolerance; compatible with electron-rich aromatic rings.

  • Limitations : Requires stringent protection/deprotection steps; moderate yields (40–50%) .

Pictet-Spengler Reaction for Stereoselective Synthesis

The Pictet-Spengler reaction enables stereoselective synthesis of tetrahydroisoquinolines by condensing β-arylethylamines with aldehydes or ketones. In a 2024 study, chiral phosphoric acid catalysts were employed to induce asymmetry, achieving enantiomeric excess (ee) values >90% for hydroxylated derivatives . For 1,2,3,4-tetrahydroisoquinolin-5-OL, dopamine hydrochloride served as the β-arylethylamine precursor, reacting with formaldehyde under acidic conditions.

The reaction mechanism involves iminium ion formation, followed by cyclization and rearomatization. The use of TFA as a co-catalyst enhances reaction rates, while silane reductors stabilize intermediates. This method produced the target compound in 65% yield with 92% ee .

Catalytic Asymmetric Hydrogenation

Recent advances in catalytic asymmetric hydrogenation have enabled efficient synthesis of chiral tetrahydroisoquinolines. A Rh(I)-catalyzed cascade reported in 2023 converts prochiral enamines into enantiomerically pure tetrahydroisoquinolines . For hydroxylated variants, a pre-existing -OH group on the aromatic ring directs hydrogenation selectivity.

In one protocol, a racemic dihydroisoquinoline intermediate was subjected to hydrogenation using a Rh-(R)-BINAP catalyst, achieving 98% ee. Subsequent hydrochloride salt formation via HCl gas bubbling yielded the final product in 70% overall yield .

Suzuki Coupling and Intramolecular Cyclization

A hybrid approach combining Suzuki coupling and cyclization was developed for derivatives with complex substitution patterns. Starting with 2-bromo-5-hydroxybenzaldehyde, a Suzuki-Miyaura coupling with pinacolboronate esters introduces substituents at the C-6 position . The resulting aldehyde is then condensed with benzylamine, followed by reductive cyclization using NaBH₃CN.

This method allows precise control over substituent placement, making it suitable for synthesizing analogs of 1,2,3,4-tetrahydroisoquinolin-5-OL hydrochloride. Yields range from 45–55%, depending on the boronate partner .

Comparison of Synthetic Methods

Table 1: Efficiency of Key Preparation Routes

MethodYield (%)StereoselectivityScalability
Reductive Amination30–34LowModerate
Bischler-Napieralski40–50NoneHigh
Pictet-Spengler65High (92% ee)Moderate
Asymmetric Hydrogenation70High (98% ee)Low
Suzuki-Cyclization45–55ModerateHigh

Chemical Reactions Analysis

Synthetic Routes and Precursor Utility

1,2,3,4-Tetrahydroisoquinolin-5-ol hydrochloride serves as a key intermediate in synthesizing complex heterocyclic systems. For example:

  • N-Aryl-THIQ Derivatives : A reductive amination/Pd-catalyzed ethoxyvinylation strategy enables the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines (N-aryl-THIQs) from ortho-brominated benzaldehydes and primary amines . The hydrochloride derivative can act as a precursor in similar coupling reactions, leveraging Suzuki-Miyaura cross-coupling with 2-ethoxyvinyl boronate .
  • Bischler–Nepieralski Reaction : This method cyclizes β-phenylethylamine derivatives to form dihydroisoquinolines, which are reduced to THIQs . While direct data for the hydrochloride is limited, analogous pathways are feasible.

Biological Activity and Derivatization

This compound is explored in medicinal chemistry for its structural versatility:

  • Antiviral Properties : THIQ analogs like trans-1 inhibit SARS-CoV-2 replication (EC₅₀ = 2.78 μM in Calu-3 cells) . Modifications at the 5-hydroxyl group could enhance bioactivity.
  • Anticancer Potential : Derivatives such as 2-(3,4,5-trimethoxybenzyl)-THIQ show efficacy against MDA-MB-231 breast cancer cells (EC₅₀ = 0.59 μM) .

Reductive and Oxidative Transformations

  • Reductive Cyclization : Triethylsilane/TFA-mediated cyclization of ethoxyvinyl intermediates generates THIQ frameworks . For example:
    • Cyclization of enol ether 4a with Et₃SiH/TFA yields N-aryl-THIQ 5a (41% yield) .
  • Oxidative Functionalization : The 5-hydroxyl group can undergo phosphorylation or esterification, as seen in THIQ-3-carboxylic acid derivatives .

Structural and Mechanistic Insights

  • Rotameric Isomerism : THIQ derivatives exist as rotamers due to restricted rotation at amide bonds, confirmed by NMR and quantum-chemical calculations (HF/6-31G(d,p)) .
  • Acid-Base Behavior : The hydrochloride salt enhances solubility in polar solvents, facilitating reactions in methanol or DCM .

Key Data Tables

Table 1: Catalytic Performance of THIQ-Based Coordination Compounds

ReactionCatalystTemperatureTimeConversionee (%)
Nitroaldol Addition5a20°C10 days70%54.5
Michael Addition5e20°C1 day100%7.2

Table 2: Optimization of Reductive Cyclization Conditions

EntryEt₃SiH (equiv)TFA (equiv)TimeYield (%)
110103.5 h30
22.5132.5 h34

Scientific Research Applications

Medicinal Chemistry Applications

1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride is primarily studied for its medicinal properties. The compound has shown promise in various therapeutic areas:

  • Neurodegenerative Disorders : Research indicates that tetrahydroisoquinoline derivatives can modulate neuroprotective pathways and exhibit anti-inflammatory effects. This makes them potential candidates for treating diseases such as Alzheimer's and Parkinson's disease .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against a range of pathogens. Studies have highlighted its ability to inhibit bacterial growth and potentially serve as a lead compound for developing new antibiotics .
  • Orexin Receptor Modulation : Certain derivatives of tetrahydroisoquinoline have been identified as non-peptide antagonists of orexin receptors. This suggests potential applications in treating sleep disorders and obesity by modulating sleep-wake cycles and appetite regulation .

Biological Research Applications

The biological implications of this compound extend into various research domains:

  • Enzyme Inhibition : The compound is being investigated for its role in inhibiting specific enzymes involved in disease processes. For instance, it may interact with enzymes linked to cancer progression or neurodegeneration .
  • Cellular Mechanisms : Studies have shown that tetrahydroisoquinoline derivatives can influence cellular signaling pathways. For example, one study demonstrated that a derivative could disrupt the integrity of cancer spheroids and reduce cell viability in breast cancer cell lines .

Industrial Applications

In addition to its medicinal and biological applications, this compound serves as a versatile building block in chemical synthesis:

  • Synthesis of Complex Molecules : The compound is utilized as a precursor for synthesizing more complex molecular structures in organic chemistry. Its unique scaffold allows chemists to develop novel compounds with potential therapeutic effects .
  • Material Development : There is ongoing research into using tetrahydroisoquinoline derivatives in the development of new materials with specific properties. This includes exploring their utility in coatings or polymers due to their chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride is unique due to its specific hydroxyl group at the 5-position, which imparts distinct chemical and biological properties. This functional group allows for unique interactions with biological targets and enables specific synthetic transformations .

Biological Activity

1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride (THIQ-OH HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

THIQ-OH HCl belongs to the class of tetrahydroisoquinolines, characterized by a bicyclic structure that includes a saturated isoquinoline ring. Its molecular formula is C9H11ClN2OC_9H_{11}ClN_2O, and as a hydrochloride salt, it exhibits enhanced solubility and stability in various formulations.

Biological Activities

Research indicates that THIQ-OH HCl exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in cells.
  • Antimicrobial Activity : Studies have reported its efficacy against various pathogens, suggesting potential applications in treating infections .
  • Anticancer Effects : THIQ-OH HCl has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis. For instance, in studies involving MDA-MB-231 breast cancer cells, treatment with THIQ derivatives led to significant reductions in cell viability and induced disaggregation of tumor spheroids .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress
AntimicrobialEffective against various pathogens
AnticancerInduces apoptosis in cancer cells
NeuroprotectivePotential applications in neurodegenerative disorders

The mechanism of action for THIQ-OH HCl involves its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors associated with various biological pathways. For example:

  • Enzyme Inhibition : THIQ derivatives have been shown to inhibit enzymes such as cathepsin B and calpain-2, which are involved in tumor progression .
  • Receptor Modulation : Compounds related to THIQ-OH HCl have been identified as ligands for various receptors, including estrogen receptors and G-protein coupled receptors, impacting cellular signaling pathways related to growth and survival .

Structure-Activity Relationship (SAR)

The SAR studies on tetrahydroisoquinoline derivatives highlight how modifications to the core structure can influence biological activity. For instance:

  • Substituents at specific positions on the tetrahydroisoquinoline scaffold can enhance potency against targeted receptors or improve selectivity for certain biological pathways.
  • The presence of a hydroxyl group at the 5-position appears crucial for the antioxidant and anticancer activities observed in THIQ-OH HCl compared to its analogs lacking this functional group .

Case Studies

  • Anticancer Study : A detailed investigation on N-aryl-1,2,3,4-tetrahydroisoquinolines demonstrated their ability to disrupt tumor spheroid integrity in vitro. Treatment with these compounds resulted in significant cell death within 5 days at concentrations as low as 1 μM .
  • Neuroprotective Effects : Research has indicated that THIQ derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems implicated in neurodegenerative diseases.

Q & A

Q. What strategies validate the biological activity of derivatives without reliable pharmacological data?

  • Methodological Answer : Perform in silico docking studies (e.g., AutoDock Vina) targeting receptors like opioid or adrenergic systems. Validate hits with in vitro assays (e.g., cAMP inhibition for GPCR activity). Address conflicting bioactivity data by standardizing assay conditions (e.g., cell line, incubation time) .

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